1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride

Overview

Description

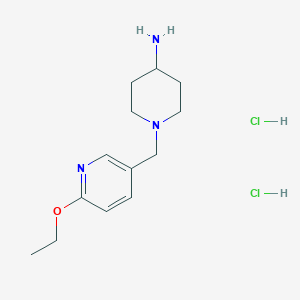

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an ethoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The ethoxy group is introduced to the pyridine ring through an etherification reaction. The piperidine ring is then attached to the pyridine ring via a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

The compound 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride is a chemical entity that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by relevant data and insights from verified sources.

Medicinal Chemistry

The compound's structural characteristics position it as a potential candidate for developing therapeutic agents targeting various diseases, particularly those involving kinase pathways.

- Kinase Inhibition : Similar compounds have been investigated for their ability to inhibit protein kinases, crucial in cancer signaling pathways. For instance, derivatives of piperidine have demonstrated selective inhibition of Akt (Protein Kinase B), which is implicated in cancer progression and survival .

Anticancer Research

The role of piperidine derivatives in oncology is significant. Compounds structurally related to this compound have shown promise in inhibiting c-KIT kinase, particularly relevant for gastrointestinal stromal tumors (GISTs) that often harbor mutations in this receptor .

Case Study: Inhibition of c-KIT Kinase

A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in inhibiting c-KIT across various mutations. This approach suggests that modifications on the piperidine framework could yield compounds with enhanced efficacy against specific cancer types .

Neuropharmacology

Research into piperidine derivatives has also extended into neuropharmacology, where they are evaluated for their effects on neurotransmitter systems. Compounds with similar structures have been studied for their potential as anxiolytics or antidepressants due to their ability to modulate serotonin and dopamine receptors.

Table 1: Comparison of Piperidine Derivatives

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride

- 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidine dihydrochloride

Uniqueness

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of 308.25 g/mol. It is characterized by a piperidine ring substituted with a pyridine moiety, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that this compound may exhibit activity against certain types of cancer cells and has potential neuroprotective effects.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antitumor Activity : In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study on A431 vulvar epidermal carcinoma cells showed significant inhibition of cell migration and invasion .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study 1: Anticancer Properties

A recent study evaluated the efficacy of this compound in human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress. The results showed that treatment with the compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls.

Synthesis Pathways

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The synthesis can be achieved through:

- Formation of Piperidine Ring : Utilizing appropriate reagents to form the piperidine structure.

- Pyridine Substitution : Introducing the ethoxy group at the 6-position through electrophilic substitution reactions.

- Dihydrochloride Salt Formation : Converting the base form into its dihydrochloride salt for enhanced solubility and stability.

Data Summary Table

Properties

IUPAC Name |

1-[(6-ethoxypyridin-3-yl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.2ClH/c1-2-17-13-4-3-11(9-15-13)10-16-7-5-12(14)6-8-16;;/h3-4,9,12H,2,5-8,10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNSIVPFBYSKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671507 | |

| Record name | 1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185313-35-2 | |

| Record name | 1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.